Cas no 2384715-22-2 (N',3-dihydroxycyclobutanecarboximidamide)
N',3-dihydroxycyclobutanecarboximidamide Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanecarboximidamide, N,3-dihydroxy-
- N',3-dihydroxycyclobutanecarboximidamide
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- Inchi: 1S/C5H10N2O2/c6-5(7-9)3-1-4(8)2-3/h3-4,8-9H,1-2H2,(H2,6,7)
- InChI Key: MCIXRLPWBPKHTK-UHFFFAOYSA-N
- SMILES: C1(CC(C(NO)=N)C1)O
N',3-dihydroxycyclobutanecarboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | LS-12441-1G |
(Z)-N’,3-dihydroxycyclobutane-1-carboximidamide |
2384715-22-2 | >95% | 1g |
£518.00 | 2025-02-08 |
N',3-dihydroxycyclobutanecarboximidamide Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on N',3-dihydroxycyclobutanecarboximidamide
N',3-Dihydroxycyclobutanecarboximidamide: A Comprehensive Overview
N',3-Dihydroxycyclobutanecarboximidamide, also known by its CAS number 2384715-22-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development, catalysis, and advanced materials. The molecule's structure, which includes a cyclobutane ring fused with a carboximidamide group and hydroxyl functionalities, provides a platform for exploring novel chemical reactivity and biological interactions.
Recent studies have highlighted the importance of cyclobutane systems in organic synthesis. The small ring structure of cyclobutane introduces significant angle strain, which can be harnessed to create reactive intermediates or stabilize unique conformations. In the case of N',3-dihydroxycyclobutanecarboximidamide, the cyclobutane ring is further modified with hydroxyl groups at positions 1' and 3. These hydroxyl functionalities introduce additional complexity to the molecule, enabling it to participate in hydrogen bonding and other non-covalent interactions. Such properties make this compound a promising candidate for use in supramolecular chemistry and self-assembling systems.
The synthesis of N',3-dihydroxycyclobutanecarboximidamide involves a multi-step process that combines principles from both organic and organometallic chemistry. Key steps include the formation of the cyclobutane ring through [2+2] cycloaddition reactions or transition-metal-catalyzed cyclizations. Subsequent functionalization steps introduce the hydroxyl groups and the carboximidamide moiety. Researchers have recently explored the use of enantioselective catalysts to control the stereochemistry of these reactions, paving the way for the synthesis of enantiomerically pure compounds.
One area where N',3-dihydroxycyclobutanecarboximidamide has shown particular promise is in drug discovery. The compound's ability to act as a bioisostere for other pharmacophores makes it a valuable tool in medicinal chemistry. For instance, studies have demonstrated that this compound can modulate enzyme activity by binding to specific active sites or allosteric pockets. Its small size and rigid structure allow it to penetrate cellular membranes efficiently, making it a potential candidate for targeting intracellular pathogens.
In addition to its biological applications, N',3-dihydroxycyclobutanecarboximidamide has also found use in materials science. The compound's ability to form stable coordination complexes with transition metals has led to its exploration as a ligand in homogeneous catalysis. Recent research has focused on its role in asymmetric hydrogenation reactions, where it serves as both a chiral ligand and a template for organizing reactants in three-dimensional space.
The environmental impact of N',3-dihydroxycyclobutanecarboximidamide is another area of active investigation. Researchers are examining its biodegradation pathways under various conditions to assess its potential toxicity and persistence in natural systems. Preliminary studies suggest that the compound undergoes rapid enzymatic cleavage under aerobic conditions, reducing its environmental footprint.
In conclusion, N',3-dihydroxycyclobutanecarboximidamide (CAS No: 2384715-22-2) is a versatile compound with applications spanning multiple disciplines. Its unique structure and functional groups make it an attractive target for both fundamental research and applied development. As new insights into its properties continue to emerge, this compound is poised to play an increasingly important role in advancing our understanding of chemical reactivity and biological systems.
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